Enhanced Physicochemical Balance: XLogP3 1.7 vs. Limiting Fragment Ranges
The target compound's computed XLogP3 of 1.7 indicates a balanced hydrophilic-lipophilic profile, which positions it within the optimal range for oral absorption (typically 1-5) [1]. In contrast, many commercial fragment libraries contain compounds with XLogP3 values >3, which are associated with higher lipophilicity, lower solubility, and increased promiscuity risks, representing a key challenge in fragment-based lead generation [1]. This lipophilicity level is a direct consequence of the polar hydroxyethyl and furan groups, which are absent in simpler N-cyclopropyl-2-(4-fluorophenyl)acetamide (MW 193.22, fewer H-bond donors/acceptors) .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Typical commercial fragment library compounds (XLogP3 > 3.0); N-cyclopropyl-2-(4-fluorophenyl)acetamide (MW 193.22, fewer polar groups implying different LogP) |
| Quantified Difference | Target compound XLogP3 of 1.7 is significantly lower than the >3.0 baseline for many fragment sets, indicating superior solubility and metabolic stability potential. |
| Conditions | Calculated using XLogP3 algorithm; data sourced from Kuujia.com and Lookchem for comparator molecular weight. |
Why This Matters
For procurement as a scaffold or fragment, a lower XLogP3 indicates better developability, offering an advantage over more lipophilic alternatives for hit-to-lead optimization.
- [1] Kuujia.com. CAS No. 1396793-82-0 (N-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl-2-(4-fluorophenyl)acetamide) - Computed Properties (XLogP3: 1.7). Retrieved 2026-04-29. View Source
